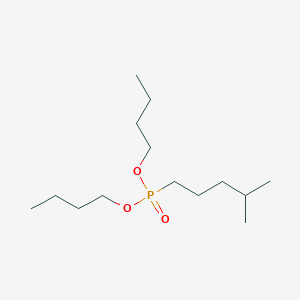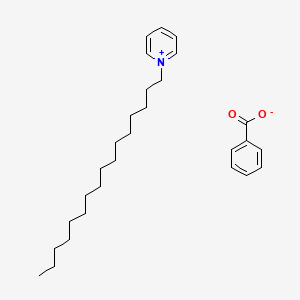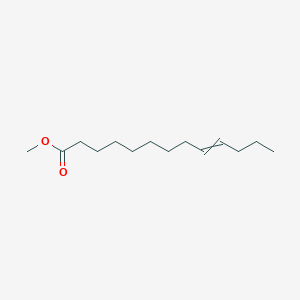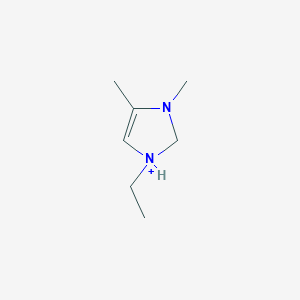![molecular formula C15H20O5 B14266857 5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid CAS No. 141102-12-7](/img/structure/B14266857.png)
5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid is a complex organic compound that belongs to the class of carboxylic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of an alkylbenzene precursor using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by acidification to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of nitro, sulfo, or halogenated derivatives
Applications De Recherche Scientifique
5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid (C₆H₅COOH): A simpler aromatic carboxylic acid with similar functional groups.
Phenylacetic Acid (C₆H₅CH₂COOH): Another aromatic carboxylic acid with a different side chain.
Salicylic Acid (C₇H₆O₃): Contains both a carboxyl and a hydroxyl group on the benzene ring.
Uniqueness
5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid is unique due to its extended carbon chain and the presence of both carboxyl and hydroxyphenyl groups, which confer distinct chemical and biological properties compared to simpler aromatic carboxylic acids .
Propriétés
Numéro CAS |
141102-12-7 |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
5-[3-(3-carboxypropyl)-4-hydroxyphenyl]pentanoic acid |
InChI |
InChI=1S/C15H20O5/c16-13-9-8-11(4-1-2-6-14(17)18)10-12(13)5-3-7-15(19)20/h8-10,16H,1-7H2,(H,17,18)(H,19,20) |
Clé InChI |
BLKOUOFLLRAWLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCC(=O)O)CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


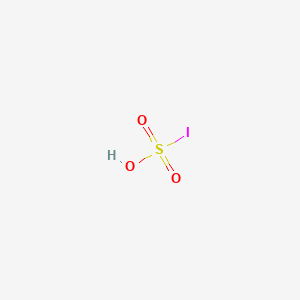
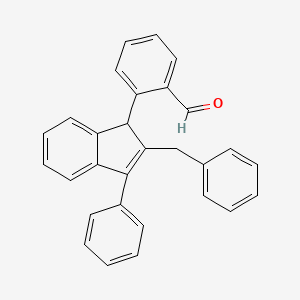
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
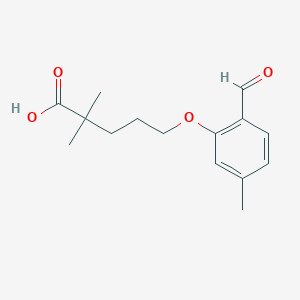

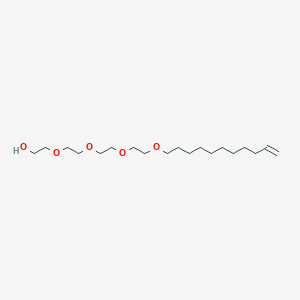
![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
